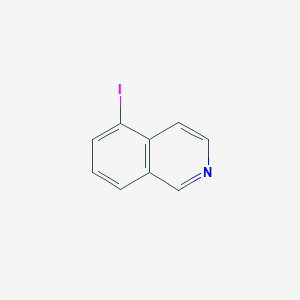

5-Iodoisoquinoline

Overview

Description

5-Iodoisoquinoline is a potent and selective SARM1 NADase inhibitor with an IC50 of 75 nM . It is selective against other NAD±processing enzymes, receptors, and transporters . It provides robust axon protection .

Synthesis Analysis

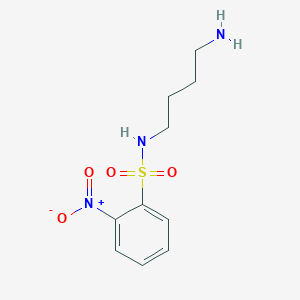

A high-yield synthesis method of 5-Iodoisoquinoline compounds involves stirring and reacting isoquinoline compounds, N-iodo succinimide, and acid . Another method involves electrophilic cyclisation of 2-alkynyl benzyl azides in the presence of KX (X = I, Br, Cl) and electrophilic fluoride reagents .Molecular Structure Analysis

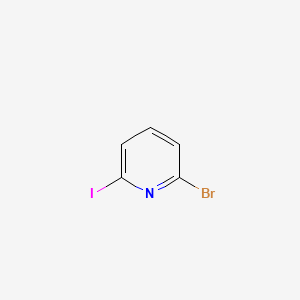

The molecular formula of 5-Iodoisoquinoline is C9H6IN . Its molecular weight is 255.06 .Scientific Research Applications

Neuroprotection

5-Iodoisoquinoline has been identified as a potent and selective inhibitor of SARM1 NADase, an enzyme involved in axonal degeneration. It is used to prevent neurotoxicity and NAD depletion induced by axotomy, showing peak efficacy at concentrations around 30 µM .

Synthesis of Isoquinolines

In the field of chemistry, 5-Iodoisoquinoline may be utilized in the synthesis of isoquinolines, which are important natural alkaloids with a wide range of biological activities. The development of new methods for efficient synthesis of isoquinoline and its derivatives is a significant area of research .

Pharmacological Research

As a first-in-class inhibitor of Sarm1, 5-Iodoisoquinoline is used in pharmacological research to study its effects on neurotoxicity prevention, particularly in relation to chemotherapy-induced neuropathy .

Molecular Biology Studies

The inhibitory properties of 5-Iodoisoquinoline on SARM1 NADase make it a valuable tool in molecular biology studies, where it can be used to explore the role of SARM1 in cellular metabolism and neurodegeneration .

Drug Development

The compound’s ability to protect axons from degeneration provides a promising avenue for drug development aimed at treating or preventing neurological disorders .

Mechanism of Action

Target of Action

The primary target of 5-Iodoisoquinoline is the SARM1 NADase . SARM1, or Sterile Alpha and TIR Motif Containing 1, is a key molecule involved in programmed axonal degeneration . The role of SARM1 is to degrade nicotinamide adenine dinucleotide (NAD+), a key metabolite in the programmed axon degeneration pathway .

Mode of Action

5-Iodoisoquinoline acts as a potent and selective inhibitor of SARM1 NADase . It inhibits the NAD+ hydrolase activity of SARM1, thereby preventing the degradation of NAD+ . This inhibition is achieved through a base exchange with the nicotinamide (NAM) moiety of NAD+ .

Biochemical Pathways

By inhibiting SARM1 NADase, 5-Iodoisoquinoline affects the programmed axon degeneration pathway . This pathway is responsible for the degeneration of axons, a process that can lead to peripheral neuropathy . By preserving the levels of NAD+, 5-Iodoisoquinoline prevents axon degeneration and protects neurons .

Pharmacokinetics

It is known that the compound is potent, with an ic50 value of 75 nm for sarm1 nadase . The compound is also reversible, meaning it can bind and unbind from its target

Result of Action

The result of 5-Iodoisoquinoline’s action is the protection of axons from degeneration . In vitro, it has been shown to decrease cyclic adenosine diphosphate ribose (cADPR) levels in mouse dorsal root ganglia (DRG) neurons, and protect mouse DRG and iPSC-derived human motor neurons against axonal degeneration . In axons with rotenone-induced mitochondrial injury, 5-Iodoisoquinoline rescues axons displaying indicators of degeneration .

Action Environment

The action of 5-Iodoisoquinoline can be influenced by various environmental factors. For instance, the concentration of the compound can affect its efficacy. The peak efficacy of 5-Iodoisoquinoline is seen at 30 µM . Additionally, the presence of other molecules, such as rotenone, can influence the compound’s action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-iodoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6IN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUILFTFMBBGSFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464455 | |

| Record name | 5-iodoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodoisoquinoline | |

CAS RN |

58142-99-7 | |

| Record name | 5-Iodoisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58142-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-iodoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1338960.png)

![N-Benzoyl-1-[2-O,4-C-methylene-5-O-(4,4'-dimethoxytrityl)-3-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-beta-D-ribofuranosyl]-5-methylcytosine](/img/structure/B1338969.png)

![4-[(1R)-2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B1338974.png)

![2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1338976.png)